Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate
Description
Properties
CAS No. |
69707-18-2 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl imidazo[2,1-a]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-16-8-7-10-5-3-4-6-11(10)13(16)15-12/h3-9H,2H2,1H3 |
InChI Key |
SJPJZLTUCNZIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be optimized by using different ester groups (e.g., –COOEt, –COOtBu, or –COOiPr) and additives such as HOAc or KOAc . The reaction conditions usually involve heating the reaction mixture at 100°C for 8-16 hours in solvents like TFE (trifluoroethanol) .
Industrial Production Methods
Industrial production methods for ethyl imidazo[2,1-a]isoquinoline-2-carboxylate are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoisoquinolines.
Scientific Research Applications
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Comparison with Pyrrolo[2,1-a]isoquinoline Derivatives
Pyrrolo[2,1-a]isoquinoline derivatives, such as Ethyl 1-(3,4-diethoxyphenyl)-8,9-diethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carboxylate (7c), share a similar fused bicyclic framework but differ in the heteroatom composition (pyrrole vs. imidazole ring). Key distinctions include:
- Synthesis: Pyrrolo derivatives are synthesized via ZnO-catalyzed cyclization in trifluoroethanol at 140°C , whereas imidazo analogues often require [3+2] cycloadditions or indirect acylation methods .
- Biological Activity : Pyrrolo derivatives exhibit antiproliferative properties, particularly against multidrug-resistant cancers , while imidazo compounds are explored for antimicrobial and fluorescence applications .
Table 1: Pyrrolo vs. Imidazo Derivatives
Comparison with Pyrimido[2,1-a]isoquinoline Derivatives
Pyrimido[2,1-a]isoquinoline derivatives, such as those bearing enamino nitrile moieties, highlight the impact of fused pyrimidine rings:
- Synthetic Challenges: Pyrimido derivatives require specialized methods for introducing enamino nitrile groups, a moiety absent in imidazo analogues .
Comparison with Other Heterocyclic Carboxylates
- Ethyl 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylate: This quinoxaline-based analogue differs in the fused aromatic system (quinoxaline vs. isoquinoline), leading to altered π-conjugation and solubility profiles .
- Isoxazolo[3,2-a]isoquinoline Derivatives: The inclusion of an isoxazole ring and trifluoromethyl group (e.g., Ethyl 1-hydroxy-1-(trifluoromethyl)-isoxazolo[3,2-a]isoquinoline-2-carboxylate) introduces steric and electronic effects absent in imidazo derivatives, impacting both reactivity and metabolic stability .
Table 2: Structural and Functional Comparisons
Spectral and Functional Group Analysis
- Fluorescence Properties: Imidazo[2,1-a]isoquinoline derivatives exhibit tunable fluorescence dependent on substituents. For example, ethyl carboxylate groups enhance solvatochromic effects compared to cyano-substituted analogues .
- Acylation Resistance : Imidazo derivatives are highly resistant to hydrolysis of acetyl groups, a trait leveraged in stable prodrug designs .
Biological Activity
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate belongs to a class of compounds known for their complex structural features, which contribute to their biological activity. The compound can be represented as follows:
- Chemical Formula : C12H10N2O2
- Molecular Weight : 218.22 g/mol
The biological activity of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and phosphodiesterases, disrupting cellular signaling pathways critical for cancer cell proliferation and survival .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate. Its cytotoxic effects against various cancer cell lines have been documented:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.01 - 0.3 | Topoisomerase II inhibition |
| HL-60 (Leukemia) | 0.4 - 10 | Induction of DNA cleavage |
| KB (Cervical) | 2 - 9 | Cell cycle arrest |
These findings suggest that the compound may act through multiple pathways, including DNA intercalation and inhibition of topoisomerase activity .
Antimicrobial Properties
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate has also been evaluated for its antimicrobial properties. Studies indicate effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
The compound's ability to disrupt bacterial cell wall synthesis is proposed as a mechanism for its antimicrobial effects .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate in a xenograft model of human lung cancer. The results demonstrated significant tumor reduction compared to control groups, with an observed reduction in Ki67 expression, indicating decreased cell proliferation .
Case Study 2: Antimicrobial Activity
In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers assessed the compound's activity against multidrug-resistant bacterial strains. The findings revealed that ethyl imidazo[2,1-a]isoquinoline-2-carboxylate not only inhibited growth but also demonstrated synergy when combined with traditional antibiotics .
Q & A
Q. What are the standard synthetic routes for Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate and its derivatives?
The compound is typically synthesized via catalytic annulation reactions. For example:
- Ru-catalyzed C–H functionalization : A general procedure involves reacting ethyl pyrrole carboxylates with diphenylacetylene and Cu(OAc)₂·H₂O, yielding derivatives with 75% efficiency after purification (e.g., ethyl 1,5,6-triphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate) .
- Rh-catalyzed [4+2] annulation : Cp*RhIII catalysts enable precise control over substituent diversity at the 5- or 6-position using α-diazoketoesters as coupling partners . Key steps include column chromatography (hexane/CH₂Cl₂) and spectroscopic validation (NMR, MS).
Q. How are spectroscopic techniques employed to characterize imidazo[2,1-a]isoquinoline derivatives?
Structural confirmation relies on:
- ¹H-NMR : Chemical shifts (e.g., δ = 7.06–7.57 ppm for aromatic protons) and coupling constants (e.g., J = 7.0 Hz for ethyl groups) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 459 [M⁺] for C₂₈H₂₉NO₅) and fragmentation patterns .
- IR spectroscopy : Functional group identification (e.g., carbonyl stretch at 1705 cm⁻¹) . High-resolution MS (HR-MS) validates molecular formulas (e.g., C₂₁H₂₃NO₄ with Δ < 0.001 ppm error) .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data in substituted derivatives?
Contradictions (e.g., unexpected NMR splitting or MS fragments) are addressed by:
Q. How do catalytic systems (Ru vs. Rh) influence annulation outcomes?
- Ru catalysts : Favor pyrrolo[2,1-a]isoquinoline cores via C–H activation, with yields up to 75% .
- Rh catalysts : Enable imidazo[2,1-a]isoquinoline synthesis with higher regioselectivity for nitro or trifluoromethyl substituents . Solvent polarity (e.g., DMF vs. toluene) and co-catalysts (e.g., Cu(OAc)₂) further modulate reaction efficiency .
Q. What methodologies control substituent positioning in multi-component reactions?
- α-Diazoketoesters : Direct substituents to the 5-position via Rh-catalyzed annulation .
- Microwave-assisted Suzuki coupling : Introduces aryl/heteroaryl groups at the 3-position with >90% yield in 10 minutes (vs. 8 hours thermally) .
- Acylation protocols : Mg(ClO₄)₂-mediated conditions selectively acetylate the 3-position of 2-aryl derivatives, while 2-heteroaryl substrates undergo dual-site modification .
Q. How do cross-coupling reactions expand functionalization possibilities?
Suzuki-Miyaura reactions :
- Functionalize brominated derivatives (e.g., ethyl 3-(5-bromothiophene-2-carbonyl)pyrrolo[2,1-a]isoquinoline-2-carboxylate) with aryl boronic acids .
- Microwave irradiation reduces reaction time (10 minutes vs. 8 hours) and improves yields (85–95%) compared to thermal conditions . Applications include introducing bioactive groups (e.g., 4-chlorophenyl) for antimicrobial studies .
Q. How do electron-withdrawing groups (EWGs) alter reactivity and bioactivity?
- Nitro groups : Enhance electrophilicity at the 2-position, improving interactions with biomolecular targets (e.g., kinases) .
- Trifluoromethyl groups : Increase lipophilicity (logP > 3.5) and metabolic stability, as seen in derivatives like ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate .
- Halogens (Br/Cl) : Enable further functionalization via cross-coupling while modulating cytotoxicity (IC₅₀ values vary by 10–100×) .
Methodological Tables
Q. Table 1: Key Catalytic Systems for Annulation Reactions
| Catalyst | Substrate | Product Type | Yield | Reference |
|---|---|---|---|---|
| Ru(II) | Ethyl pyrrole carboxylates | Pyrrolo[2,1-a]isoquinolines | 75% | |
| Cp*RhIII | 2-Arylimidazoles | Imidazo[2,1-a]isoquinolines | 80–85% |
Q. Table 2: Impact of Substituents on Biological Activity
| Substituent | Bioactivity (Example) | Mechanism Insight | Reference |
|---|---|---|---|
| 4-Nitrophenyl | Antimicrobial (MIC: 2–8 µg/mL) | DNA intercalation | |
| Trifluoromethyl | Anticancer (IC₅₀: 1.2 µM vs. HeLa) | Topoisomerase inhibition | |
| 5-Bromothiophene | Antiviral (EC₅₀: 0.5 µM vs. HSV-1) | Viral protease binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
